molecular formula C25H29N3O5 B2579372 2-amino-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 758701-88-1

2-amino-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B2579372
CAS No.: 758701-88-1
M. Wt: 451.523
InChI Key: YOIMMRJZOSHXDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrano[3,2-c]pyridine-3-carbonitrile family, characterized by a fused pyranopyridine core substituted with amino, cyano, and aryl groups. Its structure includes a 3,4-diethoxyphenyl moiety at position 4, a methyl group at position 7, and a tetrahydrofuran-2-yl)methyl substituent at position 6.

Properties

IUPAC Name

2-amino-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-6-(oxolan-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O5/c1-4-30-19-9-8-16(12-20(19)31-5-2)22-18(13-26)24(27)33-21-11-15(3)28(25(29)23(21)22)14-17-7-6-10-32-17/h8-9,11-12,17,22H,4-7,10,14,27H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOIMMRJZOSHXDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C(=C(OC3=C2C(=O)N(C(=C3)C)CC4CCCO4)N)C#N)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-amino-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile (CAS Number: 444114-47-0) is a member of the pyrano[3,2-c]pyridine family. This article explores its biological activity, particularly its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula for this compound is C18H22N2O5C_{18}H_{22}N_2O_5 with a molecular weight of approximately 342.38 g/mol. The structure features a pyrano-pyridine core with various substituents that may influence its biological properties.

Biological Activity Overview

Research indicates that compounds with similar structural frameworks exhibit diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific biological activities of the compound are summarized below:

Antitumor Activity

Several studies have highlighted the potential of pyrano[3,2-c]pyridine derivatives in cancer therapy. For instance:

  • Cell Viability Assays : In vitro studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer) .
  • Mechanism of Action : The proposed mechanism often involves the inhibition of key signaling pathways associated with tumor growth and survival, such as the EGFR and VEGFR pathways .

Antimicrobial Properties

Research into related compounds has suggested potential antimicrobial effects. While specific data on this compound's antimicrobial activity is limited, similar derivatives have demonstrated efficacy against bacterial strains and fungi .

Case Studies

  • In Vitro Efficacy Against Cancer Cell Lines :
    • A study evaluated the cytotoxic effects of a structurally related compound on five human cancer cell lines using the MTT assay. Results indicated significant growth inhibition at concentrations ranging from 0 to 100 µg/mL, with IC50 values comparable to standard chemotherapeutics like Vinblastine .
  • Molecular Docking Studies :
    • Computational studies have suggested that the compound may effectively bind to the active sites of EGFR and VEGFR kinases. This binding potentially inhibits their activity, leading to reduced tumor proliferation .

Data Tables

Biological ActivityTest System/MethodResult
Antitumor ActivityMTT AssayIC50 values indicate significant inhibition in MCF-7 and HCT-116 cells
EGFR InhibitionMolecular DockingHigh binding affinity compared to Sorafenib
Antimicrobial ActivityVarious Bacterial StrainsPotential efficacy noted in related compounds

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds structurally similar to 2-amino-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile. These compounds have shown promising results against various cancer cell lines:

  • Mechanism of Action : The anticancer activity is primarily attributed to the disruption of microtubule dynamics and induction of cell cycle arrest. For instance, derivatives have been observed to cause G2/M phase arrest in melanoma cells and exhibit antiangiogenic effects both in vitro and in vivo .

Case Study: Antiproliferative Effects

A study synthesized a series of 2-amino derivatives and tested their antiproliferative effects on eight human tumor cell lines. Notably:

  • High Activity : Some derivatives demonstrated significant activity against specific cancer types, indicating selective toxicity towards cancer cells while sparing normal cells .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of these compounds. Variations in the aryl groups and substitutions on the pyrano[3,2-c]pyridine core can lead to enhanced biological activity:

Compound Variation Activity Notes
3-Methoxyphenyl SubstitutionHigh Antiproliferative ActivityEnhanced selectivity towards cancer cell lines
Fluorinated Aryl GroupsIncreased PotencyImproved binding affinity to target proteins

Synthesis and Derivatives

The synthesis of this compound typically involves a multi-component reaction involving 4-hydroxycoumarin, malononitrile, and substituted benzaldehydes. This method allows for the generation of a library of derivatives that can be screened for biological activity:

Synthetic Route Overview

  • Reagents : 4-Hydroxycoumarin + Malononitrile + Aryl Aldehydes
  • Reaction Conditions : Typically carried out under reflux conditions with appropriate solvents.
  • Product Isolation : Crystallization or chromatography for purification.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrano[3,2-c]pyridine Derivatives

Compound Name Position 4 Substituent Position 6 Substituent Molecular Formula Notable Properties/Activities Evidence Source
Target Compound 3,4-Diethoxyphenyl (Tetrahydrofuran-2-yl)methyl C₂₅H₂₈N₄O₅ High lipophilicity; stereochemical complexity N/A
2-Amino-4-(4-hydroxyphenyl)-7-methyl-6-(3-pyridinylmethyl) analog 4-Hydroxyphenyl 3-Pyridinylmethyl C₂₂H₁₉N₅O₂ Polar due to -OH; potential H-bonding
2-Amino-4-(3,4-dichlorophenyl)-7-methyl-6-phenethyl analog 3,4-Dichlorophenyl Phenethyl C₂₅H₂₂Cl₂N₄O₂ Enhanced electron-withdrawing effects
2-Amino-4-(2,4-dimethoxyphenyl)-7-methyl-6-(2-morpholinylethyl) analog 2,4-Dimethoxyphenyl 2-Morpholin-4-ylethyl C₂₅H₂₉N₅O₄ Improved solubility via morpholine
2-Amino-4-(2,3-dimethoxyphenyl)-7-methyl-6-(3-pyridinylmethyl) analog 2,3-Dimethoxyphenyl 3-Pyridinylmethyl C₂₄H₂₂N₄O₄ Moderate lipophilicity; planar aryl

Key Observations

Aryl Group Influence: Electron-Donating Groups (e.g., 3,4-diethoxy, 2,4-dimethoxy): Increase lipophilicity and may enhance membrane permeability but reduce aqueous solubility. The diethoxy group in the target compound likely offers metabolic stability compared to hydroxylated analogs .

Position 6 Substituents :

  • Heterocyclic Chains (e.g., tetrahydrofuran, pyridinyl) : Influence conformational flexibility and binding pocket interactions. The tetrahydrofuran group in the target compound may confer stereoselective interactions absent in morpholine or pyridine analogs .
  • Alkyl Chains (e.g., phenethyl) : Increase hydrophobicity, possibly affecting bioavailability and tissue distribution .

Bioactivity Trends :

  • Analogs with 3,4-dichlorophenyl groups (e.g., compound 15 in ) show marked antiproliferative activity, suggesting halogenated aryl groups are critical for cytotoxicity.
  • Morpholine-containing derivatives (e.g., ) may exhibit improved solubility, favoring pharmacokinetic profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.